molecular formula C12H16O B15077482 Benzene, [(4-methyl-3-pentenyl)oxy]- CAS No. 88626-76-0

Benzene, [(4-methyl-3-pentenyl)oxy]-

Cat. No.: B15077482
CAS No.: 88626-76-0
M. Wt: 176.25 g/mol
InChI Key: LPASSTMGXOAMFL-UHFFFAOYSA-N
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Description

Benzene, [(4-methyl-3-pentenyl)oxy]- is an organic compound characterized by the presence of a benzene ring substituted with a (4-methyl-3-pentenyl)oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(4-methyl-3-pentenyl)oxy]- typically involves the reaction of benzene with (4-methyl-3-pentenyl) alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvents: Common solvents include dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of Benzene, [(4-methyl-3-pentenyl)oxy]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: Benzene, [(4-methyl-3-pentenyl)oxy]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the (4-methyl-3-pentenyl)oxy group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-Cl).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Benzene, [(4-methyl-3-pentenyl)oxy]- has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [(4-methyl-3-pentenyl)oxy]- involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: The compound can modulate biochemical pathways by binding to specific sites on enzymes or receptors, leading to changes in their activity and downstream effects.

Comparison with Similar Compounds

  • Benzene, 4-pentynyl-
  • Benzene, 4-pentenyl-
  • Benzene, (4-methyl-4-pentenyl)-

Comparison: Benzene, [(4-methyl-3-pentenyl)oxy]- is unique due to the presence of the (4-methyl-3-pentenyl)oxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

88626-76-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methylpent-3-enoxybenzene

InChI

InChI=1S/C12H16O/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3

InChI Key

LPASSTMGXOAMFL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC1=CC=CC=C1)C

Origin of Product

United States

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